Ethyl 3-(pyridin-4-yl)benzoate
CAS No.:
Cat. No.: VC18705730
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | ethyl 3-pyridin-4-ylbenzoate |
| Standard InChI | InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3 |
| Standard InChI Key | JURNESPAKRBWFF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
Introduction
Synthesis and Reaction Methodologies
The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves cross-coupling reactions to link the pyridine and benzoate moieties. A representative approach, inspired by methods described in patent CN105801559B for related ethyl benzoate derivatives, employs palladium-catalyzed Suzuki-Miyaura coupling (Figure 1) .
Key Synthetic Routes
Route 1: Suzuki-Miyaura Coupling
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Starting Materials:
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3-Bromobenzoic acid ethyl ester
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Pyridin-4-ylboronic acid
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Catalyst System:
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Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Conditions:
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Solvent: Dimethoxyethane (DME)
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Temperature: 80°C
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Duration: 12 hours
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Route 2: Direct Esterification
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Starting Materials:
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3-(Pyridin-4-yl)benzoic acid
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Ethanol
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Catalyst:
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Concentrated H₂SO₄ (acidic conditions)
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Conditions:
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Reflux at 100°C for 6 hours
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Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |
| Solvent | DME, THF, Toluene | DME | Enhances solubility |
| Temperature | 60–100°C | 80°C | Balances rate/decay |
Chemical and Physical Properties
Structural and Spectroscopic Characteristics
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Molecular Formula: C₁₄H₁₃NO₂
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Molecular Weight: 227.26 g/mol
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Spectral Data:
Physicochemical Properties
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DCM, THF, DMF | USP Method <1231> |
| LogP (Partition Coeff.) | 2.3 ± 0.2 | Shake-flask method |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The pyridine ring directs electrophilic substitution to the meta position relative to the nitrogen atom. Halogenation with SOCl₂ or PBr₃ yields 4-halopyridine derivatives, critical for further cross-coupling .
Table 2: Halogenation Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux, 6 h | Ethyl 3-(4-chloropyridin-4-yl)benzoate | 75–80% |
| PBr₃ | DMF, 80°C, 4 h | Ethyl 3-(4-bromopyridin-4-yl)benzoate | 70–75% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 3-(pyridin-4-yl)benzoic acid, a precursor for metal-organic frameworks (MOFs):
Applications in Scientific Research
Pharmaceutical Intermediates
Ethyl 3-(pyridin-4-yl)benzoate serves as a key intermediate in kinase inhibitor synthesis. Its pyridine moiety participates in hydrogen bonding with ATP-binding pockets, as demonstrated in analogues targeting c-KIT kinase .
Materials Chemistry
The hydrolyzed carboxylic acid derivative forms coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺), exhibiting potential in gas storage and catalysis .
Table 3: MOF Properties Derived from Hydrolyzed Product
| Metal Ion | Surface Area (m²/g) | Pore Size (Å) | Application |
|---|---|---|---|
| Cu²⁺ | 1200 | 8.2 | CO₂ Capture |
| Zn²⁺ | 950 | 6.5 | Heterogeneous Catalysis |
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict:
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